Tert-butyl (2s,4r)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group, a methoxymethyl group, and a tert-butyl ester group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diester or a diamine.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Methoxymethyl Substitution: The methoxymethyl group is typically introduced through an alkylation reaction using methoxymethyl chloride or a similar reagent.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the ester group will produce the corresponding alcohol.
Scientific Research Applications
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,4R) configuration of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S,4R)-4-amino-2-(methyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S,4R)-4-amino-2-(ethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other similar compounds.
Biological Activity
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS No. 1207853-53-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- IUPAC Name : this compound
- CAS Number : 1207853-53-9
- Purity : Typically around 95% .
This compound exhibits biological activity primarily through its interaction with microbial targets. The structure suggests potential for modulation of biological pathways due to the presence of the amino group and the pyrrolidine ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the pyrrolidine family. For example, derivatives have shown significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 20 | MRSA USA300 | 4 μg/mL |
Compound 20 | C. difficile | 4 μg/mL |
Pyrrolidine Derivative | E. coli JW55031 | 16 μg/mL |
These findings suggest that structural modifications in pyrrolidine derivatives can enhance antimicrobial efficacy, potentially applicable to this compound as well .
Study on Structural Activity Relationship (SAR)
A study focusing on SAR indicated that modifications in the side chains of pyrrolidine derivatives significantly affect their biological activity. For instance, introducing polar atoms or altering the stereochemistry influenced the compounds' potency against various pathogens. The study found that increasing carbon chain length or adding functional groups often enhanced activity against both Gram-positive and Gram-negative bacteria .
Toxicity Profile
In assessing safety, compound 20 exhibited favorable toxicity profiles in MCF-7 cell lines, maintaining over 90% cell viability at concentrations up to 32 μg/mL, which is significantly higher than its MIC values. This suggests a promising therapeutic window for further development .
Potential Therapeutic Applications
Given its structural features and biological activity, this compound may have potential applications in:
- Antimicrobial Therapy : As a candidate for treating infections caused by resistant bacterial strains.
- Pharmaceutical Development : As a building block for synthesizing new derivatives with enhanced efficacy and safety profiles.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZADLKHOAYNHPG-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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